1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by its complex structure, which includes a benzimidazole core, a pentyl side chain, and a 2-methylphenoxyethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Pentyl Side Chain: The pentyl side chain can be introduced via alkylation reactions using pentyl halides in the presence of a base such as potassium carbonate.
Attachment of the 2-Methylphenoxyethyl Group: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-(2-methylphenoxy)ethyl halide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
- 1-[2-(2-methylphenoxy)ethyl]-3-methyl-1H-benzimidazole
- 1-[2-(2-methylphenoxy)ethyl]-3-ethyl-1H-benzimidazole
Uniqueness
1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific structural features, such as the pentyl side chain and the 2-methylphenoxyethyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C21H27N3O |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]-3-pentylbenzimidazol-2-imine |
InChI |
InChI=1S/C21H27N3O/c1-3-4-9-14-23-18-11-6-7-12-19(18)24(21(23)22)15-16-25-20-13-8-5-10-17(20)2/h5-8,10-13,22H,3-4,9,14-16H2,1-2H3 |
InChI Key |
HWLHKPKCSLVFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.